molecular formula C23H27N5O4 B2750185 methyl 2-(8-(4-butylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896301-79-4

methyl 2-(8-(4-butylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2750185
CAS RN: 896301-79-4
M. Wt: 437.5
InChI Key: DVVCFBHRLYJWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(8-(4-butylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C23H27N5O4 and its molecular weight is 437.5. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications of N-Heterocyclic Carbenes

N-heterocyclic carbenes (NHCs), particularly imidazol-2-ylidenes, demonstrate efficiency as catalysts in transesterification reactions between esters and alcohols. These catalysts facilitate the acylation of alcohols with vinyl acetate at low catalyst loadings, operating under ambient conditions. This catalytic capability extends to challenging methyl esters, showcasing the potential for diverse esterification reactions (Grasa, Kissling, & Nolan, 2002).

Synthesis of Imidazolidin-2-one Derivatives and Their Applications

Imidazolidin-2-ones, through reactions catalyzed by gold(I) complexes, have shown promising yields in the intermolecular hydroamination of ethylene and alkenes. This reaction's high regioselectivity and efficiency at moderate temperatures highlight the potential utility of imidazole derivatives in synthesizing organic compounds with potential biological activity (Zhang, Lee, & Widenhoefer, 2009).

Antimicrobial Activities of Purin-8-ones

The synthesis and in vitro evaluation of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones have demonstrated these compounds' antimicrobial properties. These synthesized purin-8-ones exhibit activity against a variety of Gram-positive and Gram-negative bacteria, suggesting their potential as templates for developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).

Novel Antihypertensives from N-(Biphenylylmethyl)imidazoles

Research into nonpeptide angiotensin II receptor antagonists led to the discovery of N-(biphenylylmethyl)imidazoles, which exhibit potent antihypertensive effects upon oral administration. This class of compounds underscores the therapeutic potential of imidazole derivatives in cardiovascular disease management (Carini et al., 1991).

Development of Adenosine Receptor Antagonists

2-Phenylimidazo[2,1-i]purin-5-ones have been explored for their affinity towards human A3 adenosine receptors. Specific substitutions on the imidazole ring significantly enhance the compounds' selectivity and potency, indicating potential applications in designing receptor-specific antagonists for therapeutic purposes (Ozola et al., 2003).

properties

IUPAC Name

methyl 2-[6-(4-butylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-6-7-8-16-9-11-17(12-10-16)27-14(2)15(3)28-19-20(24-22(27)28)25(4)23(31)26(21(19)30)13-18(29)32-5/h9-12H,6-8,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVCFBHRLYJWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.